Cas no 77378-18-8 (2,6-dimethoxybenzene-1-carbothioamide)

2,6-Dimethoxybenzene-1-carbothioamide is a specialized organic compound featuring a benzene core substituted with two methoxy groups at the 2- and 6-positions and a carbothioamide functional group at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. The electron-donating methoxy groups enhance its stability and influence its electronic properties, while the carbothioamide moiety offers versatility in nucleophilic and condensation reactions. Its well-defined molecular architecture ensures consistent performance in applications such as ligand synthesis and medicinal chemistry research. Suitable for controlled functionalization, it is often employed in studies requiring precise structural modifications.
2,6-dimethoxybenzene-1-carbothioamide structure
77378-18-8 structure
Product Name:2,6-dimethoxybenzene-1-carbothioamide
CAS No:77378-18-8
MF:C9H11NO2S
MW:197.2541410923
CID:549844
PubChem ID:2734820
Update Time:2025-11-02

2,6-dimethoxybenzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • Benzenecarbothioamide,2,6-dimethoxy-
    • 2,6-dimethoxybenzenecarbothioamide
    • 2,6-DiMethoxythiobenzaMide
    • 2,6-DIMETHOXY-THIOBENZAMIDE
    • Benzenecarbothioamide,2,6-dimethoxy
    • 2,6-dimethoxybenzene-1-carbothioamide
    • FT-0691477
    • 2,6-Dimethoxybenzothioamide
    • EN300-1275308
    • DTXSID00370518
    • streptomycinsulfate
    • 77378-18-8
    • Inchi: 1S/C9H11NO2S/c1-11-6-4-3-5-7(12-2)8(6)9(10)13/h3-5H,1-2H3,(H2,10,13)
    • InChI Key: WEEMDRWIKYCTQM-UHFFFAOYSA-N
    • SMILES: S=C(C1C(=CC=CC=1OC)OC)N

Computed Properties

  • Exact Mass: 197.05100
  • Monoisotopic Mass: 197.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 76.6Ų

Experimental Properties

  • Melting Point: 184-186°C
  • PSA: 76.57000
  • LogP: 2.03830

2,6-dimethoxybenzene-1-carbothioamide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,6-dimethoxybenzene-1-carbothioamide Pricemore >>

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Additional information on 2,6-dimethoxybenzene-1-carbothioamide

2,6-Dimethoxybenzene-1-carbothioamide (CAS No. 77378-18-8): A Versatile Chemical Compound with Emerging Applications

2,6-Dimethoxybenzene-1-carbothioamide (CAS No. 77378-18-8) is an organosulfur compound with a molecular formula of C9H11NO2S. This dimethoxy-substituted benzene derivative has gained significant attention in recent years due to its unique chemical properties and potential applications in various industries. The compound features a carbothioamide functional group at the 1-position and two methoxy groups at the 2,6-positions, creating a symmetrical structure that contributes to its stability and reactivity.

The growing interest in 2,6-dimethoxybenzene-1-carbothioamide synthesis and applications aligns with current trends in green chemistry and sustainable material development. Researchers are particularly interested in its potential as a building block for pharmaceutical intermediates, given the increasing demand for novel drug candidates in the post-pandemic era. The compound's structural features make it suitable for creating heterocyclic compounds, which are crucial in medicinal chemistry.

From a physical properties perspective, 2,6-dimethoxybenzene-1-carbothioamide typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents. Its melting point ranges between 145-150°C, and it demonstrates good thermal stability, making it suitable for various chemical synthesis processes. These characteristics have led to its exploration in material science applications, particularly in the development of specialty polymers and coordination complexes.

The 2,6-dimethoxybenzene-1-carbothioamide structure offers several advantages in synthetic chemistry. The electron-donating methoxy groups influence the electronic properties of the aromatic ring, while the carbothioamide group provides a reactive site for further functionalization. This combination makes the compound valuable for creating advanced organic materials, with recent studies investigating its potential in organic electronics and photovoltaic applications.

In the pharmaceutical sector, researchers are examining 2,6-dimethoxybenzene-1-carbothioamide derivatives for their biological activity. Preliminary studies suggest that modifications of this core structure could lead to compounds with interesting pharmacological properties, particularly in areas such as enzyme inhibition and receptor modulation. The compound's medicinal chemistry potential is currently a hot topic in academic and industrial research circles.

The synthesis of 2,6-dimethoxybenzene-1-carbothioamide typically involves the reaction of 2,6-dimethoxybenzonitrile with hydrogen sulfide in the presence of a base, or through alternative routes using thioamide-forming reagents. Recent advancements have focused on optimizing these processes for better yields and environmental friendliness, reflecting the chemical industry's shift toward sustainable synthesis methods.

Analytical characterization of 2,6-dimethoxybenzene-1-carbothioamide is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structure, which is crucial for its application in high-precision chemical synthesis. The availability of detailed analytical data has contributed to its growing adoption in research laboratories worldwide.

Market trends indicate increasing demand for 2,6-dimethoxybenzene-1-carbothioamide suppliers, particularly from pharmaceutical and specialty chemical companies. The compound's relative novelty means that production is currently limited to a few specialized manufacturers, creating opportunities for new entrants in the fine chemicals market. Quality control and batch-to-batch consistency are key considerations for potential buyers.

Safety considerations for handling 2,6-dimethoxybenzene-1-carbothioamide include standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper ventilation, personal protective equipment, and appropriate storage conditions are recommended. These safety aspects are particularly important given the compound's increasing use in industrial-scale applications.

Future research directions for 2,6-dimethoxybenzene-1-carbothioamide include exploring its coordination chemistry with transition metals, developing novel synthetic methodologies, and investigating its potential in catalysis. The compound's versatility suggests it may play a significant role in emerging areas of green chemistry innovations and sustainable material development.

For researchers interested in 2,6-dimethoxybenzene-1-carbothioamide properties, current literature provides valuable insights into its behavior under various conditions. The compound's stability profile, solubility characteristics, and reactivity patterns make it a subject of ongoing investigation in academic and industrial settings alike.

The pricing and availability of 2,6-dimethoxybenzene-1-carbothioamide vary depending on purity requirements and order quantities. As interest in this compound grows, market dynamics are expected to evolve, potentially leading to more competitive pricing and wider availability from chemical suppliers worldwide.

In conclusion, 2,6-dimethoxybenzene-1-carbothioamide (CAS No. 77378-18-8) represents an interesting chemical building block with diverse potential applications. Its unique structural features and reactivity profile position it as a valuable tool for researchers in pharmaceuticals, materials science, and synthetic chemistry. As understanding of this compound deepens, its role in advanced chemical research is likely to expand significantly in the coming years.

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